2,3,4-Trifluoro-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMIOBTWFPSPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579029 | |

| Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197520-71-1 | |

| Record name | 2,3,4-Trifluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS No. 197520-71-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-nitrobenzoic acid, a key intermediate in modern synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its critical role in the development of targeted therapeutics, including the MEK inhibitor Binimetinib. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in organic synthesis and drug discovery, providing both foundational knowledge and actionable protocols.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (CAS No. 197520-71-1) is a highly functionalized aromatic carboxylic acid.[1][2][3] Its trifluorinated and nitrated phenyl ring system offers a unique combination of electronic properties and reactive sites, making it a valuable precursor in the synthesis of complex heterocyclic compounds.[4] The presence of multiple fluorine atoms can enhance the metabolic stability and bioavailability of derivative drug molecules, a sought-after characteristic in pharmaceutical design. The nitro group, conversely, serves as a versatile handle for further chemical transformations, most notably its reduction to an amine, which is a crucial step in the formation of benzimidazole rings.[5] This guide will explore the synthesis and utility of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 197520-71-1 | [1][2][3] |

| Molecular Formula | C₇H₂F₃NO₄ | [2][3][6] |

| Molecular Weight | 221.09 g/mol | [2][3] |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | ≥97% | [1][3] |

| Melting Point | Not specified | |

| Boiling Point | 349.678 °C at 760 mmHg | [7] |

| Density | 1.748 g/cm³ | [7] |

| Flash Point | 165.279 °C | [7] |

| Solubility | Soluble in DMSO (65 mg/mL) | [4] |

| Storage | 4°C, refrigerator | [3] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the nitration of 2,3,4-trifluorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme

Caption: Nitration of 2,3,4-Trifluorobenzoic Acid.

Detailed Experimental Protocol

The following protocol is adapted from established patent literature, providing a reliable method for the synthesis of this compound.[5]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Concentrated Sulfuric Acid (96 wt%)

-

Concentrated Nitric Acid (98 wt%)

-

Hexamethyldisiloxane

-

Ice

-

Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,3,4-Trifluorobenzoic acid in concentrated sulfuric acid. Add hexamethyldisiloxane to the solution.

-

Nitration: Prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid. Cool the solution of 2,3,4-Trifluorobenzoic acid to a controlled temperature (e.g., 23°C) and slowly add the nitrating mixture dropwise over a period of approximately 75 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto ice to precipitate the product.

-

Extraction and Purification: Collect the precipitate by filtration. The crude product can be further purified by dissolving it in ethyl acetate, washing with water, drying the organic layer over anhydrous magnesium sulfate, and removing the solvent under reduced pressure.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of complex heterocyclic molecules, particularly benzimidazoles.[5] Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[8][9][10][11]

Synthesis of Binimetinib

A notable example of the utility of this compound is in the synthesis of Binimetinib, a potent and selective MEK inhibitor used in the treatment of certain types of cancer.[12] The synthesis involves the use of this compound as a starting material to construct the core benzimidazole structure of the drug.[12]

Caption: Synthetic pathway to Binimetinib.

The synthesis of Binimetinib from this compound involves a multi-step process that includes condensation, ammonolysis, ring-closure to form the benzimidazole core, substitution, and final deprotection steps to yield the active pharmaceutical ingredient.[12]

Spectroscopic Data

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed:

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This compound is a pivotal building block in the synthesis of high-value compounds for the pharmaceutical industry. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and applications, with a focus on its role in the development of the anticancer drug Binimetinib. Adherence to the outlined safety protocols is crucial for its responsible handling in a research environment.

References

- Google Patents. EP1904481B1 - Process for preparing benzimidazole compounds.

- Google Patents. CN105820124A - Synthesizing method for binimetinib.

-

Alachem Co., Ltd. 197520-71-1 | this compound. [Link]

-

PubChem. This compound. [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

-

ResearchGate. Examples of benzimidazole-based drugs that have been marketed. [Link]

-

ResearchGate. Some of the benzimidazole-based drugs. [Link]

-

PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]

Sources

- 1. 197520-71-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:197520-71-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]

- 5. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 6. molnova.com [molnova.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105820124A - Synthesizing method for binimetinib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2,3,4-Trifluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the known physical properties of 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS No. 197520-71-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its molecular structure, thermal properties, solubility, and other key physical characteristics. Furthermore, it offers a field-proven, step-by-step protocol for the experimental determination of its melting point, a critical parameter for purity assessment and quality control. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and quality assurance.

Introduction

This compound is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its trifluorinated phenyl ring, coupled with the electron-withdrawing nitro group and the carboxylic acid functionality, imparts unique chemical reactivity, making it a valuable building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic protocols, ensuring reproducibility, and for the characterization of its derivatives. This guide aims to consolidate the available physical data and provide practical methodologies for its analysis.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and key identifiers.

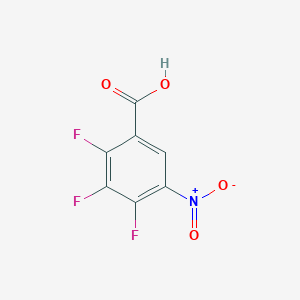

Figure 1: 2D Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 197520-71-1 | [1][2] |

| Molecular Formula | C₇H₂F₃NO₄ | [1] |

| Molecular Weight | 221.09 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Nitro-2,3,4-trifluorobenzoic acid | [3] |

Tabulated Physical Properties

A summary of the known physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

| Physical Form | Light yellow to yellow powder or crystals | --- | [2] |

| Melting Point | 130-132 °C | Experimental | [4] |

| Boiling Point | 349.7 ± 42.0 °C | Predicted | [5] |

| Density | 1.748 g/cm³ | --- | [5] |

| pKa | 2.30 ± 0.12 | Predicted | [4] |

| Solubility | Soluble in DMSO | Qualitative | |

| Storage Temperature | 2-8°C | Recommended | [4] |

Spectral Data

Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra, for this compound are not widely published. The complex substitution pattern of the aromatic ring would be expected to give rise to intricate splitting patterns in its NMR spectra. For definitive structural confirmation and purity assessment, it is recommended that users acquire this data on their own instrumentation.

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental physical property that provides a strong indication of a compound's purity. A sharp melting range (typically ≤ 2 °C) is characteristic of a pure crystalline solid. The following protocol outlines a standard and reliable method for determining the melting point of this compound using a capillary melting point apparatus.

5.1. Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

5.2. Materials and Equipment

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

5.3. Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed solid is at the bottom of the tube.

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and the thermometer is correctly calibrated and inserted.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-15 °C per minute. This will provide an estimated melting range.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new capillary with the sample.

-

Heat the sample at a much slower, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts.

-

The melting range is reported as T₁ - T₂.

-

-

Post-Analysis:

-

Turn off the heating element and allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Figure 2: Workflow for Melting Point Determination.

Safety and Handling

As a nitro-containing aromatic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. While key data such as its melting point and molecular identifiers are well-documented, a notable gap exists in the publicly available experimental data for its boiling point, comprehensive solubility profile, and spectral characteristics. The provided experimental protocol for melting point determination offers a robust method for purity assessment, which is crucial for its application in research and development. It is recommended that further experimental characterization of this important synthetic intermediate be undertaken to enrich the collective knowledge base for the scientific community.

References

-

This compound | C7H2F3NO4 | CID 15871241 . PubChem. [Link]

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

Sources

An In-depth Technical Guide to 2,3,4-Trifluoro-5-nitrobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has garnered significant interest as a key building block in medicinal chemistry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a nitro group on a benzoic acid scaffold, imparts distinct chemical reactivity and makes it a valuable precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents.

Physicochemical Properties

The molecular and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 221.09 g/mol | [1][2][3][4] |

| Chemical Formula | C₇H₂F₃NO₄ | [1][4] |

| CAS Number | 197520-71-1 | [1][2] |

| Appearance | Light yellow to yellow powder or crystals | |

| Purity | Typically ≥97% | [1][3] |

| Storage | Sealed in a dry environment, often at 2-8°C or refrigerated | [5] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the electrophilic nitration of 2,3,4-trifluorobenzoic acid.[6] The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the aromatic ring, necessitating strong nitrating conditions.

Experimental Protocol

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid or a mixture of concentrated nitric acid (65%) and concentrated sulfuric acid (98%)

-

Ice

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid. The sulfuric acid acts as a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration: Cool the mixture in an ice bath to 0-5°C. Slowly add the nitrating agent (fuming nitric acid or a nitrating mixture) dropwise to the cooled solution while maintaining the temperature between 5 to 30°C.[6] This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto ice to quench the reaction and precipitate the product.

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography or recrystallization to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic pathway to Benzimidazole derivatives.

Use in Quinolone Carboxylic Acid Synthesis

This trifluoronitrobenzoic acid is also a valuable starting material for the preparation of quinolone carboxylic acids. [6]Quinolones are a well-known class of broad-spectrum antibiotics. The synthetic route often involves nucleophilic substitution reactions where one or more fluorine atoms are displaced, followed by cyclization to form the characteristic quinolone scaffold.

Conclusion

This compound is a pivotal intermediate for the synthesis of high-value, biologically active molecules. Its well-defined chemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. The ability to incorporate a trifluorinated and nitrated benzoic acid moiety into larger scaffolds provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As research into novel anti-infective and other therapeutic agents continues, the demand for versatile intermediates like this compound is expected to grow.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | CymitQuimica [cymitquimica.com]

- 3. This compound , 97% , 197520-71-1 - CookeChem [cookechem.com]

- 4. This compound | C7H2F3NO4 | CID 15871241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 197520-71-1|this compound|BLD Pharm [bldpharm.com]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

A Technical Guide to 2,3,4-Trifluoro-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of 2,3,4-Trifluoro-5-nitrobenzoic acid (TFNB), a key fluorinated building block in modern organic synthesis. We delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, and explore its spectroscopic signature for unambiguous characterization. Furthermore, this guide discusses the compound's reactivity and highlights its critical role as an intermediate in the development of pharmaceuticals and other advanced materials. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the effective utilization of this versatile reagent.

Introduction

Fluorinated organic compounds have become indispensable in medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4][5] this compound (TFNB) is a prime example of a highly functionalized, fluorinated aromatic compound that serves as a versatile synthetic intermediate.[6][7]

The presence of three electron-withdrawing fluorine atoms and a nitro group on the benzoic acid scaffold creates a unique electronic environment. This substitution pattern activates the aromatic ring for specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions, while the carboxylic acid moiety provides a convenient handle for further derivatization.[6][8] This guide offers an in-depth examination of TFNB, from its fundamental structure to its practical application in complex molecular synthesis.

Physicochemical and Safety Data

Accurate characterization begins with a solid understanding of a compound's physical and chemical properties. The key identifiers and properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 197520-71-1 | [6][9][10][11] |

| Molecular Formula | C₇H₂F₃NO₄ | [6][7][9] |

| Molecular Weight | 221.09 g/mol | [7][9] |

| IUPAC Name | This compound | [9] |

| Appearance | Light yellow to yellow powder or crystals | [11] |

| Purity | ≥97% (Typical) | [11][12] |

| Solubility | Soluble in DMSO (65 mg/mL) | [7] |

| Storage | Refrigerator, under inert atmosphere | [11] |

| SMILES | C1=C(C(=C(C(=C1[O-])F)F)F)C(=O)O | [9] |

| InChIKey | BCMIOBTWFPSPJJ-UHFFFAOYSA-N | [9][11] |

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[9]

-

Hazard Statements: May cause respiratory irritation (H335), causes skin irritation (H315), and causes serious eye irritation (H319).[9][11] Some sources also indicate it may cause severe skin burns and eye damage.[9]

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[13] Wear protective gloves, safety glasses with side shields, and a lab coat.[13][14] Avoid breathing dust.[14]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13][14] If inhaled, move to fresh air.[13] Seek medical attention if irritation persists.[14]

Molecular Structure and Spectroscopic Analysis

The unique arrangement of substituents on the benzene ring dictates the chemical reactivity and spectroscopic properties of TFNB.

Molecular Structure

The structure features a carboxylic acid group, a nitro group, and three fluorine atoms arranged sequentially on a benzene ring. The strong electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the molecule's electronic properties and reactivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

- 7. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C7H2F3NO4 | CID 15871241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | 197520-71-1 [chemicalbook.com]

- 11. This compound | 197520-71-1 [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2,3,4-Trifluoro-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3,4-Trifluoro-5-nitrobenzoic acid. While extensive quantitative solubility data for this specific compound is not widely published, this guide synthesizes available physicochemical data, outlines robust experimental protocols for solubility determination, and explores the theoretical underpinnings of its solubility based on its molecular structure. By examining the influence of its trifluoro and nitro substituents and drawing comparisons with structurally analogous compounds, this document offers valuable predictive insights and a practical framework for researchers working with this molecule in areas such as reaction chemistry, purification, formulation development, and drug discovery.

Introduction: The Significance of Solubility in a Multifunctional Molecule

This compound is a highly functionalized aromatic carboxylic acid. The presence of three electron-withdrawing fluorine atoms and a nitro group on the benzoic acid core imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel pharmaceuticals and materials.[1][2] The strategic placement of these substituents can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability.[3]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like crystallization, and is a critical determinant of a drug candidate's developability. This guide aims to provide a deep dive into the factors governing the solubility of this compound and to equip the reader with the necessary tools to predict and experimentally determine its solubility in various solvent systems.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The table below summarizes key properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃NO₄ | [4][5][6] |

| Molecular Weight | 221.09 g/mol | [4][5][6] |

| Melting Point | 130-132 °C | [7] |

| pKa (Predicted) | 2.30 ± 0.12 | [7] |

| LogP (Predicted) | 1.48 - 1.71 | [5][6] |

| Appearance | White to off-white or light yellow to yellow powder/crystals | [7] |

The predicted pKa suggests that this compound is a relatively strong acid. The electron-withdrawing nature of the fluorine and nitro substituents stabilizes the carboxylate anion, thereby increasing acidity. This has significant implications for its aqueous solubility, which will be pH-dependent. The predicted LogP value indicates moderate lipophilicity.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG).

Thermodynamics of Dissolution

The process can be conceptually broken down into three steps:

-

Breaking solute-solute interactions: Energy is required to overcome the lattice energy of the solid crystal. This is an endothermic process (ΔH₁ > 0).

-

Breaking solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule. This is also an endothermic process (ΔH₂ > 0).

-

Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution (ΔH_soln) is the sum of these enthalpy changes. Dissolution can be either exothermic or endothermic, depending on the relative magnitudes of these energy changes.

The Principle of "Like Dissolves Like"

This heuristic is a useful starting point for predicting solubility. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., water, methanol, ethanol, DMSO): These solvents are effective at dissolving polar compounds and salts through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene): These are better suited for dissolving nonpolar compounds via London dispersion forces.

-

Aprotic Polar Solvents (e.g., acetone, ethyl acetate): These have dipoles but lack acidic protons, placing them at an intermediate polarity.

Given the presence of a polar carboxylic acid group and a nitro group, as well as the polar C-F bonds, this compound is expected to have a higher solubility in polar solvents.

Influence of Substituents on Solubility

The trifluoro and nitro substituents on the benzoic acid ring have a profound impact on its solubility profile compared to the parent benzoic acid molecule.

-

Fluorine Atoms: The high electronegativity of fluorine leads to strong C-F dipoles, increasing the overall polarity of the molecule. Fluorine can also participate in weak hydrogen bonding. The incorporation of fluorine is known to modulate physicochemical properties like solubility and metabolic stability.[3]

-

Nitro Group: The nitro group is strongly electron-withdrawing and polar. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The presence of a nitro group generally increases the acidity of benzoic acids.

The combined effect of these electron-withdrawing groups is an increase in the acidity of the carboxylic acid, which will enhance its solubility in basic aqueous solutions due to salt formation.

Quantitative Solubility Data and Comparative Analysis

As of the writing of this guide, the only readily available quantitative solubility data for this compound is in Dimethyl Sulfoxide (DMSO).

Table 2: Known Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Source |

| DMSO | 65 mg/mL (294 mM) | Not Specified | [8] |

Given the limited direct data, a comparative analysis with structurally similar compounds can provide valuable insights into the expected solubility of this compound in other solvents. The following table presents solubility data for benzoic acid and 3-nitrobenzoic acid in a range of solvents.

Table 3: Mole Fraction Solubility (x₁) of Benzoic Acid and 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures

| Solvent | Compound | 273.15 K | 293.15 K | 313.15 K |

| Methanol | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | 0.1638 | 3.1812 | 13.676 | |

| Ethanol | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | 0.6847 | 0.9474 | 1.956 | |

| Acetonitrile | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | 1.611 | 1.974 | 2.987 | |

| Ethyl Acetate | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | - | 1.5018 | 5.104 | |

| Toluene | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | 0.034 | 0.25475 | 1.191 | |

| Water | Benzoic Acid | - | - | - |

| 3-Nitrobenzoic Acid | 0.10322 | - | - | |

| Data derived from Zhang et al. (2017)[9] |

From this comparative data, several trends emerge:

-

Temperature Dependence: The solubility of these aromatic carboxylic acids generally increases with temperature in all solvents.[9][10][11][12]

-

Solvent Polarity: Solubility is generally higher in more polar solvents like alcohols and acetonitrile compared to less polar solvents like toluene.[9]

-

Effect of Nitro Group: The solubility of 3-nitrobenzoic acid is significantly different from that of benzoic acid in the same solvent.[9]

Based on these observations, it is reasonable to predict that the solubility of this compound will also be temperature-dependent and will be higher in polar organic solvents.

Experimental Determination of Solubility

For many applications, particularly in drug development and process chemistry, experimentally determined solubility data is indispensable. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.

The Equilibrium Solubility (Shake-Flask) Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined time (e.g., 24-72 hours) to allow it to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solid no longer changes).[13]

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial or carefully filter the supernatant using a syringe filter.[14]

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[15]

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Analytical Method Considerations

The choice of analytical method is critical for accurate solubility determination.

-

HPLC-UV: This is often the preferred method due to its specificity and sensitivity. A suitable mobile phase and stationary phase must be chosen to achieve good peak shape and separation from any potential impurities.

-

UV-Vis Spectrophotometry: This method is simpler and faster but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances in the solvent.

Method validation, including linearity, accuracy, and precision, should be performed for the chosen analytical technique.[16]

Solvent Selection for Crystallization and Formulation

The solubility data obtained is crucial for selecting appropriate solvents for crystallization and formulation.

Crystallization

For crystallization, an ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[17] This allows for high recovery of the purified solid upon cooling. A systematic approach to solvent selection can be visualized as follows:

Caption: A logical workflow for selecting a suitable crystallization solvent.

Formulation Development

In pharmaceutical formulation, particularly for liquid dosage forms, the goal is often to maximize the solubility of the active pharmaceutical ingredient (API) to ensure bioavailability. This may involve the use of co-solvents, surfactants, or pH adjustment. For topical formulations, the solubility in various excipients is a key parameter.[18]

Predictive Models for Solubility

In recent years, computational models have become increasingly valuable for predicting the solubility of drug-like molecules.[19][20][21][22] These models can be broadly categorized as:

-

Thermodynamic Models: These are based on fundamental thermodynamic principles and often use parameters like melting point and logP.

-

Machine Learning Models: These data-driven approaches use large datasets of known solubilities to train algorithms that can predict the solubility of new compounds based on their molecular descriptors.

While these models can provide useful estimates, especially in the early stages of research, they are not a substitute for experimental determination, particularly for process development and regulatory submissions.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While a complete experimental dataset is not yet publicly available, a strong understanding of its physicochemical properties, the theoretical principles of solubility, and comparative data from analogous compounds allows for informed predictions and the design of robust experimental protocols. The methodologies and insights presented herein are intended to empower researchers, scientists, and drug development professionals to effectively work with this versatile and important molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Lin, S.-T., & Sandler, S. I. (2002). A Priori Prediction of Drug Solubility in Solvent Mixtures Using the COSMO-SAC Model. Industrial & Engineering Chemistry Research, 41(5), 899–913. [Link]

- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2011). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847–855.

-

Hojin Jung, Christopher D. Stubbs, Sabari Kumar, Raúl Pérez-Soto, Su-min Song, Yeonjoon Kim, Seonah Kim. (2024). Enhancing Predictive Models for Solubility in Multicomponent Solvent Systems using Semi-Supervised Graph Neural Networks. ChemRxiv. [Link]

-

University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

-

MIT News. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

- Wang, L., Li, J., & Wang, Y. (2005). The effect of temperature on the solubility of benzoic acid derivatives in water.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrafluoro-6-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

- Gani, R., & Jiménez-González, C. (2016). Solvent selection methodology for pharmaceutical processes: Solvent swap. Chemical Engineering Research and Design, 115, 134-146.

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Retrieved from [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

- Kumar, A., & Singh, J. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Research Journal of Pharmacy and Technology, 13(5), 2465-2471.

- Wang, Q., Li, X., & Lu, J. (2007). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures.

- Muhammad, S., Sanam, S., Khan, H., Muhammad, A., & Sultana, S. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(12), 1777-1790.

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Chemistry World. (2020, October 28). Effect of temperature on solubility of Benzoic acid [Video]. YouTube. Retrieved from [Link]

- Zhang, X., Chen, J., Wang, Y., & Li, R. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 699-703.

- Gani, R., & Jiménez-González, C. (2016). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. Chemical Engineering Research and Design, 115, 134-146.

-

Chemcasts. (n.d.). 5-Fluoro-2-nitrobenzoic acid Properties vs Temperature. Retrieved from [Link]

-

University of Pannonia. (n.d.). Dependence of the solubility on temperature. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

- Rossi, S., & Procter, D. J. (2020). Selective mono‐ and difluorination of benzoic acid derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H2F3NO4 | CID 15871241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:197520-71-1 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | 197520-71-1 [chemicalbook.com]

- 8. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. who.int [who.int]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 17. unifr.ch [unifr.ch]

- 18. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00015G [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characterization of 2,3,4-Trifluoro-5-nitrobenzoic acid: Emphasis on Melting Point Determination

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,3,4-Trifluoro-5-nitrobenzoic Acid in Modern Drug Discovery

This compound, a fluorinated aromatic carboxylic acid, is a key building block in contemporary organic synthesis and medicinal chemistry. Its utility is particularly pronounced in the development of novel therapeutic agents. The strategic placement of fluorine atoms and a nitro group on the benzene ring imparts unique electronic properties, influencing the molecule's reactivity and the pharmacological profile of its derivatives. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles, which are scaffolds for a wide range of biologically active molecules.[1]

The physicochemical properties of such intermediates are of paramount importance in drug development. They dictate the reaction conditions, purification strategies, and ultimately, the quality and stability of the final active pharmaceutical ingredient (API). Among these properties, the melting point stands out as a fundamental indicator of purity and identity.

This guide provides a comprehensive overview of the physicochemical properties of this compound, with a detailed focus on the experimental determination of its melting point. While a specific melting point for this compound is not consistently reported in publicly available literature or commercial supplier specifications, this guide will equip researchers with the foundational knowledge and a robust experimental protocol to determine this critical parameter in-house.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is noteworthy that while several properties have been calculated or are available from suppliers, the melting point is not consistently documented. This underscores the importance of experimental verification in a laboratory setting.

| Property | Value | Source |

| CAS Number | 197520-71-1 | PubChem[2] |

| Molecular Formula | C₇H₂F₃NO₄ | PubChem[2] |

| Molecular Weight | 221.09 g/mol | PubChem[2] |

| Appearance | Light yellow to yellow powder or crystals | Sigma-Aldrich |

| Boiling Point | 349.678 °C at 760 mmHg (Predicted) | AOBChem |

| Density | 1.749 g/cm³ (Predicted) | AOBChem |

| Melting Point | Not Reported |

The Critical Role of Melting Point in Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1 °C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, an accurately determined melting point serves two primary purposes in a research and development context:

-

Identification: A measured melting point can be compared to a known value for a suspected compound, aiding in its identification.

-

Purity Assessment: A sharp and narrow melting range is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities.

Given the absence of a reported melting point for this compound, its experimental determination is a crucial first step in its characterization.

Experimental Protocol for the Determination of Melting Point

The following protocol describes a robust method for determining the melting point of this compound using a modern digital melting point apparatus. This method is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound sample

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Safety glasses and lab coat

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the this compound sample on a clean, dry watch glass.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to compact the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point and saves time during the accurate determination.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Insert a new capillary tube with a freshly prepared sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement, as it allows the sample and the thermometer to be in thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample at least two more times to ensure the result is reproducible. The reported melting point should be the average of these consistent measurements.

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

Caption: Experimental workflow for determining the melting point.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and precision of a melting point measurement. Understanding and controlling these variables is essential for obtaining reliable data.

-

Purity of the Sample: As previously discussed, impurities will lower and broaden the melting range. It is crucial to use a sample that has been purified to the highest possible degree.

-

Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium between the sample, the heating block, and the thermometer. This will result in a measured melting point that is higher than the true value and a broader melting range. A rate of 1-2 °C per minute is generally considered optimal.

-

Sample Packing: A poorly packed capillary tube can lead to inaccurate results. If the sample is too loose, it will not heat uniformly. If it is packed too tightly, air pockets can cause variations in heat transfer.

-

Thermometer Calibration: The accuracy of the thermometer is critical. It is good laboratory practice to periodically calibrate the thermometer using certified melting point standards.

-

Subjectivity in Observation: The visual determination of the start and end of melting can be subjective. It is important for the analyst to be consistent in their observations.

Potential Reasons for the Absence of a Reported Melting Point

The lack of a readily available melting point for this compound in the public domain could be due to several reasons:

-

Decomposition: The compound may decompose before it reaches its melting point. In such cases, a decomposition temperature range would be reported instead.

-

Hygroscopic Nature: The compound may readily absorb moisture from the atmosphere, which would act as an impurity and make it difficult to obtain a sharp, reproducible melting point.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own distinct melting point.

-

Limited Public Data: It is possible that the melting point has been determined by manufacturers but not made publicly available in their standard documentation.

Conclusion

While the melting point of this compound is not widely reported, its experimental determination is a straightforward and essential procedure for any researcher working with this compound. A carefully measured melting point provides a reliable indication of the compound's identity and purity, which are critical parameters in the context of drug discovery and development. By following the detailed protocol and considering the influencing factors outlined in this guide, scientists can confidently characterize this important synthetic intermediate and ensure the quality and reproducibility of their research.

References

Sources

An In-depth Technical Guide to the Safe Handling of 2,3,4-Trifluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of advanced pharmaceutical compounds, 2,3,4-Trifluoro-5-nitrobenzoic acid (CAS No. 197520-71-1) is a molecule of significant interest. Its handling, however, demands a comprehensive understanding of its chemical properties and potential hazards. This guide provides an in-depth analysis of its safety profile, moving beyond a simple recitation of Safety Data Sheet (SDS) points to offer a practical framework for its safe utilization in a research and development setting.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its corrosive and irritant properties.

Based on aggregated GHS information, the following hazard statements apply.[1][2] It is crucial to note that the severity of skin and eye damage can vary between reports, suggesting that the concentration and purity of the substance may influence its effects.

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[1] (Note: Some reports indicate a more severe hazard, H314: Causes severe skin burns and eye damage.[1])

-

H319: Causes serious eye irritation.[1] (Note: Some reports indicate a more severe hazard, H318: Causes serious eye damage.[1])

-

H335: May cause respiratory irritation.[1]

The GHS pictograms associated with this chemical are:

[2][3]The signal word for this compound is Warning .[2][3]

Expert Insight:

The presence of both nitro and carboxylic acid functional groups on an aromatic ring, particularly in conjunction with electron-withdrawing fluorine atoms, contributes to the acidic and reactive nature of this compound. The trifluoro substitution pattern can enhance its acidity and potential for biological interaction, warranting a cautious approach to handling. While some sources indicate general irritation, the potential for severe burns, as noted in some reports, should be the guiding principle for establishing safety protocols.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃NO₄ | [3] |

| Molecular Weight | 221.09 g/mol | [1] |

| Physical Form | Light yellow to yellow powder or crystals | [2] |

| Melting Point | 130-132 °C | [4] |

| Boiling Point | 349.7±42.0 °C (Predicted) | [4] |

| Density | 1.748 g/cm³ (Predicted) | [4] |

| Storage Temperature | Refrigerator (2-8°C) | [2], [4] |

The product is chemically stable under standard ambient conditions (room temperature).[5]

Exposure Controls and Personal Protection

A multi-layered approach to personal and engineering controls is essential for the safe handling of this compound.

Engineering Controls:

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear impervious, chemically resistant gloves (e.g., nitrile rubber).

-

Lab Coat: A lab coat or chemical-resistant apron should be worn.

-

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a couple of glasses of water to drink.[5] Seek immediate medical attention.

Emergency Response Decision Flow

Caption: Decision flow for first-aid response to exposure.

Handling and Storage

Safe Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

-

Dispensing: When weighing or transferring the solid, do so in a chemical fume hood to avoid dust inhalation.

-

Reaction Setup: If used in a reaction, ensure the apparatus is properly assembled and vented.

-

Cleaning: Clean up any spills promptly and decontaminate surfaces after use.

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

The recommended storage temperature is 2-8°C (refrigerator).[2][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Accidental Release and Fire-Fighting Measures

Accidental Release:

In the event of a spill:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Fire-Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: The compound is combustible.[5] In a fire, hazardous combustion gases or vapors may be produced, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Information

Toxicological Information:

-

The GHS classification indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

-

Aromatic nitro compounds, in general, can cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).

Ecological Information:

There is no specific data available on the ecological effects of this compound.[6][9] It is crucial to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H2F3NO4 | CID 15871241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 197520-71-1 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound , 97% , 197520-71-1 - CookeChem [cookechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Blueprint of 2,3,4-Trifluoro-5-nitrobenzoic Acid: A Technical Guide for Researchers

Introduction

2,3,4-Trifluoro-5-nitrobenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1] Its unique substitution pattern, featuring three adjacent fluorine atoms and a nitro group on a benzoic acid core, imparts distinct chemical reactivity and physical properties. A thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in its synthesis, purification, and downstream applications, enabling unambiguous identification, purity assessment, and structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed, predictive analysis grounded in the established principles of spectroscopy and supported by experimental data from closely related structural analogs. This approach offers a robust framework for scientists to interpret their own experimental findings and anticipate the spectroscopic behavior of this important chemical entity.

Molecular Structure and Key Physicochemical Properties

The structural and electronic properties of this compound are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the three fluorine atoms and the nitro group significantly influences the electron density distribution within the benzene ring and the acidity of the carboxylic acid proton.

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃NO₄ | [2] |

| Molecular Weight | 221.09 g/mol | [2] |

| CAS Number | 197520-71-1 | [3] |

| Predicted LogP | 1.71 | [3] |

Synthesis Overview

The primary synthetic route to this compound involves the nitration of 2,3,4-trifluorobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the fluorine and carboxylic acid groups guide the incoming nitro group to the 5-position.

Caption: General workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single resonance for the aromatic proton at the C6 position and a broad singlet for the carboxylic acid proton.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 | 8.2 - 8.5 | ddd | J(H-F) ≈ 2-4 Hz | The strong electron-withdrawing effects of the adjacent nitro group and the three fluorine atoms will significantly deshield this proton, shifting it downfield. It will likely exhibit small couplings to the fluorine atoms at positions 2, 3, and 4. |

| -COOH | > 10 | br s | - | The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration due to hydrogen bonding. It is expected to be a broad singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex due to the presence of seven distinct carbon environments and the influence of C-F coupling.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C-1 | ~125 | m | - | The carbon bearing the carboxylic acid group will be influenced by the adjacent fluorine atom. |

| C-2 | ~150-155 | ddd | ¹J(C-F) ≈ 250 | Directly bonded to fluorine, this carbon will show a large one-bond C-F coupling and smaller couplings to the other fluorine atoms. |

| C-3 | ~140-145 | ddd | ¹J(C-F) ≈ 250 | Similar to C-2, this carbon will exhibit a large one-bond C-F coupling. |

| C-4 | ~155-160 | ddd | ¹J(C-F) ≈ 250 | This carbon is also directly attached to a fluorine atom. |

| C-5 | ~140 | m | - | The carbon attached to the nitro group will be downfield due to the electron-withdrawing nature of the nitro group. |

| C-6 | ~120 | d | - | This is the only carbon attached to a proton, and its chemical shift will be influenced by the surrounding electron-withdrawing groups. |

| -COOH | ~165 | t | ³J(C-F) ≈ 2-5 | The carboxylic acid carbon will appear at a characteristic downfield position and may show a small coupling to the fluorine at the 2-position. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. [4][5]The spectrum of this compound is expected to show three distinct signals, each corresponding to one of the fluorine atoms.

| Predicted Fluorine Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F-2 | -130 to -140 | dd | J(F2-F3) ≈ 20, J(F2-F4) ≈ 5 | The fluorine at the 2-position will be coupled to the adjacent fluorine at position 3 and the more distant fluorine at position 4. |

| F-3 | -150 to -160 | dd | J(F3-F2) ≈ 20, J(F3-F4) ≈ 20 | The fluorine at the 3-position will be coupled to its two neighboring fluorine atoms. |

| F-4 | -140 to -150 | dd | J(F4-F3) ≈ 20, J(F4-F2) ≈ 5 | The fluorine at the 4-position will be coupled to the adjacent fluorine at position 3 and the more distant fluorine at position 2. |

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, nitro, and C-F bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

| Predicted Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding between the carboxylic acid groups. [6] |

| C-H stretch (aromatic) | 3100 - 3000 | Weak | Characteristic of C-H bonds on an aromatic ring. |

| C=O stretch (carboxylic acid) | 1720 - 1680 | Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid. [6] |

| N-O asymmetric stretch (nitro) | 1550 - 1500 | Strong | A strong absorption due to the asymmetric stretching of the nitro group. [6] |

| C-C stretch (aromatic) | 1600 - 1450 | Medium | Skeletal vibrations of the benzene ring. |

| N-O symmetric stretch (nitro) | 1370 - 1330 | Strong | Another strong absorption from the symmetric stretching of the nitro group. [6] |

| C-F stretch | 1300 - 1100 | Strong | Strong absorptions due to the highly polar C-F bonds. |

Mass Spectrometry (MS): Predicted Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) in negative ion mode would be a suitable method for this acidic compound.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) would provide accurate mass measurements.

-

Tandem MS (MS/MS): Fragmentation of the deprotonated molecular ion can be induced by collision-induced dissociation (CID) to obtain structural information.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.

| Predicted Ion | m/z | Rationale |

| [M-H]⁻ | 220.9856 | Deprotonation of the acidic carboxylic acid proton. |

Predicted MS/MS Fragmentation

The fragmentation of the [M-H]⁻ ion is likely to proceed through several key pathways:

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, which would result in a fragment at m/z 176.9961.

-

Loss of NO₂: The loss of the nitro group as a radical is another plausible fragmentation pathway.

-

Loss of HF: The elimination of hydrogen fluoride is also possible.

Sources

- 1. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]

- 2. This compound | C7H2F3NO4 | CID 15871241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]